REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][CH2:10][N:11]2[C:15](=O)[C:14]3=[CH:17][CH:18]=[CH:19][CH:20]=[C:13]3C2=O)=[C:4](C(=O)C2C=CC=CC=2)[CH:3]=1.O.NN>C(O)C>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:8]=[CH:9][CH2:10][N:11]=[C:15]([C:14]3[CH:13]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:6]=2[CH:7]=1 |f:1.2,4.5|
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Name
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1-[4-chloro-2-benzoylphenyl]-3-phthalimidopropene
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Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C=CCN1C(C=2C(C1=O)=CC=CC2)=O)C(C2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was refluxed for 2.5 hr
|
Duration
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2.5 h
|
Type
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CUSTOM
|
Details
|
The insoluble precipitate formed
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
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Type
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EXTRACTION
|
Details
|
extracted with ether
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Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
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Type
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EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The methylene chloride solution was dried over anhydrous sodium sulfate
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Type
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ADDITION
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Details
|
diluted with isopropanol
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Type
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CONCENTRATION
|
Details
|
concentrated at reduced pressure to a small volume
|
Type
|
FILTRATION
|
Details
|
The crude product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
to give tan prisms, mp 223°-225° C. dec.
|
Name
|
|
Type
|
|
Smiles
|
Cl.ClC1=CC2=C(C=CCN=C2C2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |